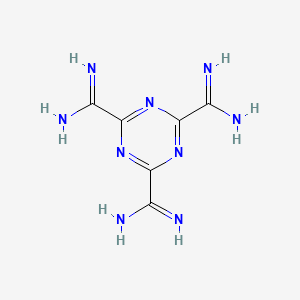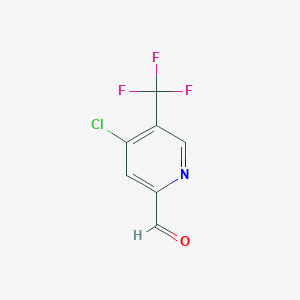
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require a solvent-free environment or the use of mild acids such as p-toluenesulfonic acid . The process can be summarized as follows:
Thioacetalization: The carbonyl compound reacts with 1,3-propanedithiol to form the dithiane ring.
Cyclization: The intermediate undergoes cyclization to form the oxane ring, incorporating the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The oxane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in multiple pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate: Similar in structure but with a cyano group instead of the oxane ring.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: Features multiple dithiane rings and is used in the study of molecular conductors.
Uniqueness
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of a dithiane ring, an oxane ring, and a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
850163-44-9 |
|---|---|
Formule moléculaire |
C15H14O3S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-(1,3-dithian-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C15H14O3S2/c16-11-9-12(10-5-2-1-3-6-10)18-14(17)13(11)15-19-7-4-8-20-15/h1-3,5-6,12H,4,7-9H2 |
Clé InChI |
ROXMGHIHTPQOMM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)





![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)




